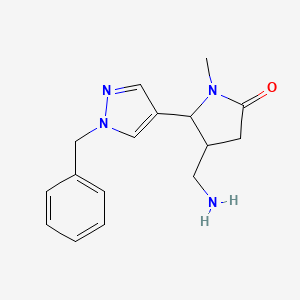![molecular formula C5H9N5 B13214636 N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
N-[(1H-Pyrazol-3-yl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-Pyrazol-3-yl)methyl]guanidine is a heterocyclic compound that features a pyrazole ring attached to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Pyrazol-3-yl)methyl]guanidine typically involves the reaction of pyrazole derivatives with guanidine. One common method is the condensation of 3-(chloromethyl)pyrazole with guanidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Pyrazol-3-yl)methyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N-[(1H-Pyrazol-3-yl)methyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1H-Pyrazol-3-yl)methyl]guanidine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the guanidine group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-Pyrazol-4-yl)methyl]guanidine
- N-[(1H-Imidazol-4-yl)methyl]guanidine
- N-[(1H-Triazol-3-yl)methyl]guanidine
Uniqueness
N-[(1H-Pyrazol-3-yl)methyl]guanidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-ylmethyl)guanidine |
InChI |
InChI=1S/C5H9N5/c6-5(7)8-3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10)(H4,6,7,8) |
InChI Key |
DLUGITGTNQMSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


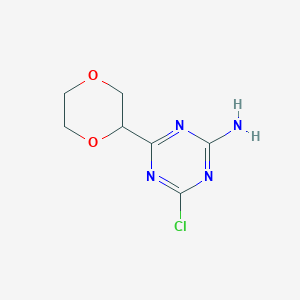

![1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13214569.png)
![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid](/img/structure/B13214589.png)

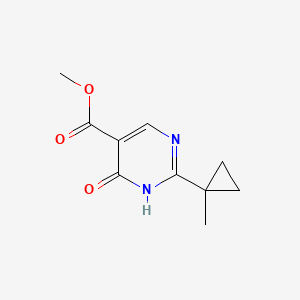
![2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13214618.png)
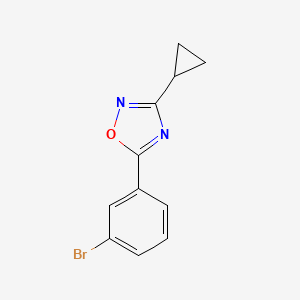
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
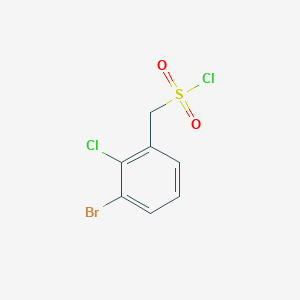
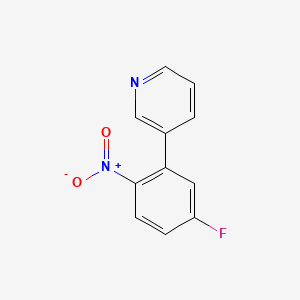
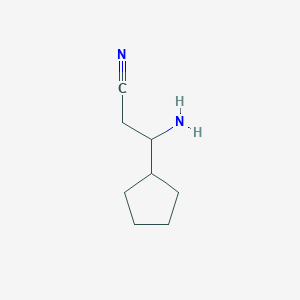
![7-Methoxyfuro[2,3-d]pyridazine](/img/structure/B13214647.png)
